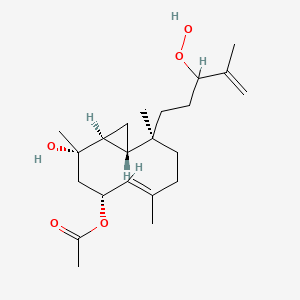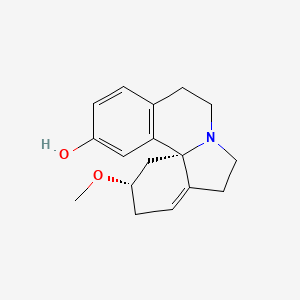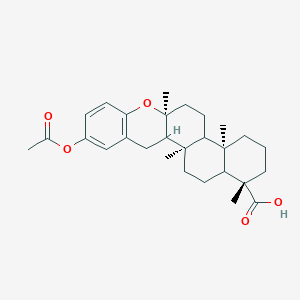
Ilexgenin A
Descripción general
Descripción
La ilexgenina A es un compuesto triterpenoide pentacíclico extraído de las hojas de Ilex hainanensis Merr. Este compuesto ha despertado una atención significativa debido a sus potenciales aplicaciones terapéuticas, particularmente en los campos de la investigación de la inflamación y el cáncer .
Mecanismo De Acción
La ilexgenina A ejerce sus efectos a través de varios objetivos y vías moleculares:
Activación de la proteína quinasa activada por AMP (AMPK): La ilexgenina A activa la AMPK, que juega un papel crucial en la regulación de la homeostasis energética celular.
Inhibición de la proteína de unión al elemento regulador del esterol 1 (SREBP1): El compuesto inhibe la maduración de la SREBP1, lo que reduce la síntesis de ácidos grasos en el hígado.
Supresión del estrés del retículo endoplásmico: La ilexgenina A mejora la disfunción endotelial al inhibir el estrés del retículo endoplásmico y la activación del inflamasoma TXNIP/NLRP3.
Análisis Bioquímico
Biochemical Properties
Ilexgenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in inflammatory responses . Additionally, it interacts with the AMP-activated protein kinase (AMPK) pathway, enhancing its activity and thereby influencing cellular energy homeostasis . This compound also inhibits the signal transducer and activator of transcription 3 (STAT3) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In endothelial cells, it ameliorates endoplasmic reticulum stress and improves endothelial function by suppressing the thioredoxin-interacting protein (TXNIP)/NLRP3 inflammasome activation . In hepatocellular carcinoma cells, this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6, and downregulates the pro-angiogenic factor VEGF . These actions highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of the NF-κB pathway, reducing the expression of pro-inflammatory genes . This compound also activates AMPK by enhancing its phosphorylation, which in turn inhibits the mTOR pathway and reduces lipid synthesis . Furthermore, it disrupts the interaction between Sec23A and Sec31A, components of the COPII complex, thereby preventing the maturation of sterol regulatory element-binding protein 1 (SREBP1) and inhibiting de novo fatty acid synthesis in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and maintains its activity over extended periods . Its efficacy can be influenced by factors such as solubility and bioavailability. For instance, the inclusion complex of this compound with β-cyclodextrin polymer has been shown to enhance its solubility and efficacy in hyperlipidemia models . Long-term studies have indicated that this compound can sustain its beneficial effects on lipid metabolism and inflammation over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and lipid-lowering effects without notable toxicity . At higher doses, some adverse effects such as hepatotoxicity have been observed . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by β-glucosidase enzymes in the intestinal microflora, converting it into its active form . This compound also influences lipid metabolism by inhibiting the maturation of SREBP1, thereby reducing fatty acid synthesis in the liver . Additionally, it enhances the activity of AMPK, which plays a pivotal role in regulating energy homeostasis and metabolic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by human umbilical vein endothelial cells via passive diffusion and active transportation mechanisms . The compound is also distributed in the liver, where it exerts its lipid-lowering effects by inhibiting SREBP1 maturation . The transport and distribution of this compound are influenced by factors such as serum proteins and transporters like P-glycoprotein .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . This compound also targets specific compartments such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and stress responses . The localization of this compound is regulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ilexgenina A se obtiene principalmente mediante la extracción de fuentes naturales, específicamente las hojas de Ilex hainanensis Merr. El proceso de extracción implica varios pasos, incluida la extracción con solventes, la purificación y la cristalización .
Métodos de producción industrial: Si bien existe información limitada sobre los métodos de producción industrial a gran escala para la ilexgenina A, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de extracción y purificación. La escalabilidad de estos métodos para la producción industrial sigue siendo un área de investigación en curso.
Análisis De Reacciones Químicas
Tipos de reacciones: La ilexgenina A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃) en condiciones controladas para introducir grupos funcionales que contienen oxígeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) para reducir grupos funcionales específicos.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos en diversas condiciones.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de la ilexgenina A con actividades biológicas mejoradas o modificadas. Estos derivados a menudo se estudian por sus potenciales aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
Química: La ilexgenina A sirve como un compuesto valioso para estudiar las propiedades químicas y las reacciones de los triterpenoides pentacíclicos.
Biología: El compuesto ha mostrado propiedades antiinflamatorias y anticancerígenas significativas en varios estudios in vitro e in vivo
Medicina: La ilexgenina A se está investigando por sus potenciales aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, cáncer y trastornos metabólicos
Comparación Con Compuestos Similares
La ilexgenina A es única entre los triterpenoides pentacíclicos debido a sus objetivos y vías moleculares específicos. Compuestos similares incluyen:
Ácido ursólico: Otro triterpenoide pentacíclico con propiedades antiinflamatorias y anticancerígenas.
Ácido oleanólico: Conocido por sus efectos hepatoprotectores y antiinflamatorios.
Ácido betulínico: Muestra actividades anticancerígenas y anti-VIH.
Estos compuestos comparten similitudes estructurales con la ilexgenina A pero difieren en sus actividades biológicas y mecanismos de acción específicos.
Conclusión
La ilexgenina A es un compuesto prometedor con diversas aplicaciones en la investigación científica y potenciales usos terapéuticos. Sus propiedades químicas únicas y sus mecanismos de acción la convierten en un valioso objeto de estudio en los campos de la química, la biología, la medicina y la industria.
Propiedades
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGOKVPCRANSU-XUFMHOFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319106 | |
| Record name | Ilexgenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108524-94-3 | |
| Record name | Ilexgenin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108524-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ilexgenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ilexgenin A in inhibiting the proliferation of human hepatic cancer cell strain HepG2?
A1: this compound inhibits the proliferation of HepG2 cells by inducing G1 cell cycle arrest and reducing the cell population in the S phase. [, ] This suggests that this compound disrupts the cell cycle progression, preventing the cancer cells from replicating their DNA and dividing.
Q2: How does this compound induce apoptosis in HepG2 cells?
A2: this compound induces apoptosis in human hepatic cancer cells by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the expression of the pro-apoptotic protein Bax. [, ] This shift in the balance of these proteins promotes programmed cell death.
Q3: Does this compound affect angiogenesis in tumor models?
A3: Yes, this compound has been shown to inhibit the growth of tumors in a rat model, and this effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) and Microvessel Density (MVD). [] VEGF is a key regulator of angiogenesis, and MVD is a measure of blood vessel formation, suggesting that this compound may suppress tumor growth by inhibiting the formation of new blood vessels that supply the tumor with nutrients and oxygen.
Q4: How does this compound impact lipid metabolism?
A4: this compound has demonstrated beneficial effects on metabolic homeostasis. It has been shown to restrain CRTC2 in the cytoplasm, preventing SREBP1 maturation via AMP kinase activation in the liver. [] This suggests a role for this compound in regulating lipid synthesis and potentially addressing metabolic disorders.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C30H48O6, and its molecular weight is 504.7 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound?
A6: Yes, the characterization of this compound often involves spectroscopic techniques. Studies have employed ¹H NMR, FT-IR, and UV-vis spectroscopy to analyze and confirm its structure. [] Additionally, mass spectrometry, especially in conjunction with liquid chromatography, is frequently utilized for its identification and quantification. [, ]
Q7: How is this compound formulated to enhance its solubility and bioavailability?
A7: Researchers have successfully developed a water-soluble inclusion complex of this compound with β-cyclodextrin polymer (CDP). [] This formulation significantly improves the solubility of this compound compared to the free compound or its complex with β-cyclodextrin alone, making it a more suitable candidate for drug development.
Q8: What analytical techniques are commonly employed to determine this compound content in plant material and biological samples?
A8: Several analytical methods have been developed and validated for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) [, , ] and Evaporative Light Scattering Detection (ELSD) [, , ], is widely used. Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [, , , ] provides high sensitivity and selectivity for quantifying this compound and its metabolites in biological samples.
Q9: Have any specific methods been developed to simultaneously quantify this compound and its related compounds?
A9: Yes, researchers have developed methods using UPLC-MS/MS to simultaneously quantify this compound, its precursor Ilexsaponin A1, and their respective metabolites in mice plasma. [, ] This is particularly valuable for understanding the pharmacokinetics of these compounds and their potential in treating conditions like NAFLD.
Q10: How is the quality of this compound ensured in research and potential therapeutic applications?
A10: Quality control of this compound is crucial for ensuring its safety and efficacy. HPLC coupled with DAD or ELSD, as well as LC-MS, are commonly employed for standardization and quality assessment. [, , , , , ] These methods allow for the quantification of this compound and related compounds in plant material and formulations, ensuring batch-to-batch consistency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


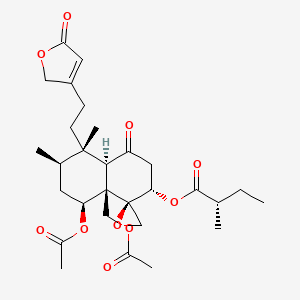
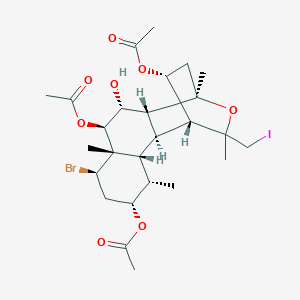
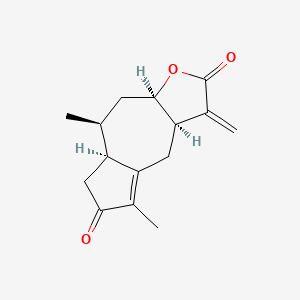
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)
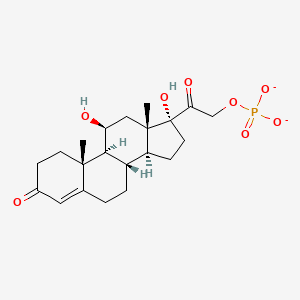
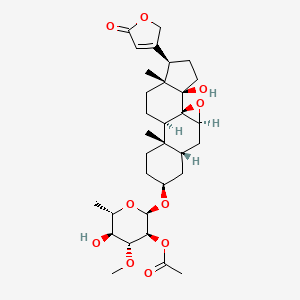


![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)
